molecular formula C11H12N4 B13493355 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13493355
M. Wt: 200.24 g/mol
InChI Key: RXDYNRXKIFPZAY-UHFFFAOYSA-N
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Description

1-(Bicyclo[420]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be synthesized from benzocyclobutene derivatives . The triazole moiety is then introduced through a series of reactions involving azide intermediates and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing catalytic processes. Additionally, the bicyclic structure may interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H12N4/c12-11-13-7-15(14-11)6-9-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2,(H2,12,14)

InChI Key

RXDYNRXKIFPZAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C21)CN3C=NC(=N3)N

Origin of Product

United States

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